Delta 9,11 Testosterone Cypionate

Description

Contextualization of Steroid Chemistry in Modern Research

Steroid chemistry is a pivotal field in contemporary scientific research, with profound implications for medicine and biology. nih.gov Steroids, a class of organic compounds characterized by a specific four-ring carbon structure, are fundamental to numerous physiological processes. britannica.com Modern research continues to uncover the vast therapeutic potential of both natural and synthetic steroids, investigating their roles in cancer, inflammation, infectious diseases, and more. nih.gov

The ability to synthesize and modify steroid structures has been a cornerstone of drug discovery. acs.org Advances in analytical techniques, such as NMR spectroscopy and mass spectrometry, have greatly facilitated the identification and characterization of novel steroid compounds. nih.gov Current research often focuses on developing synthetic steroids with more specific actions and fewer side effects than naturally occurring hormones. researchgate.net This involves creating analogs that can, for example, separate the anabolic (growth-promoting) effects from the androgenic (masculinizing) effects. swolverine.com The study of steroid-protein interactions is another critical area, aiming to understand how these molecules bind to receptors and elicit biological responses, which can inform the design of more targeted therapies. elsevierpure.com

Historical Perspectives on Synthetic Steroid Research

The history of synthetic steroid research is a story of significant scientific breakthroughs. A pivotal moment came in 1935 when Adolf Butenandt and Leopold Ruzicka independently synthesized testosterone (B1683101) from cholesterol derivatives, an achievement that earned them the 1939 Nobel Prize in Chemistry. swolverine.com This discovery unlocked the potential for creating a wide array of synthetic steroid hormones.

The mid-20th century saw a surge in the development of synthetic steroids. swolverine.com Early research focused on modifying the testosterone molecule to enhance its anabolic properties while minimizing androgenic effects. swolverine.com This led to the creation of numerous anabolic steroids for various therapeutic applications. swolverine.com The discovery that cortisone (B1669442) could effectively treat rheumatoid arthritis in 1949 further spurred steroid research, leading to the development of new synthetic routes and a flourishing pharmaceutical industry based on these compounds. britannica.com The work of companies like Upjohn in the mid-20th century was instrumental in developing processes for large-scale steroid synthesis, making these important medicines widely available. acs.org

Structural Classification and Research Significance of Delta 9,11 Testosterone Cypionate within Chemical Biology

All steroids share a fundamental structure of seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring. britannica.comwikipedia.org This core structure is known as the gonane (B1236691) or steroid nucleus. britannica.com Steroids are classified based on the functional groups attached to this core and the number of carbon atoms. wikipedia.org For instance, androgens like testosterone are C19-steroids. wikipedia.org

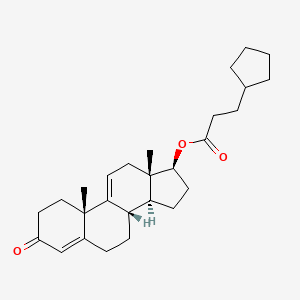

This compound is a synthetic modification of testosterone. The "Delta 9,11" designation indicates the presence of a double bond between the 9th and 11th carbon atoms in the steroid nucleus. This structural alteration is significant as it can influence the compound's biological activity. The addition of the cypionate ester at the 17-beta hydroxyl group is a common modification in synthetic steroids. Esterification increases the compound's half-life and lipophilicity.

The research significance of Delta 9,11 steroids lies in their potential for novel therapeutic applications. For example, some Δ9,11 steroid analogs are being investigated as safer agents for treating chronic inflammatory disorders. google.comepo.org Research has shown that modifications at the 9,11 position can alter a steroid's interaction with glucocorticoid receptors, potentially separating anti-inflammatory effects from unwanted side effects. nih.gov this compound itself is recognized as an impurity of Testosterone Cypionate and is used as a reference standard in analytical method development and quality control during the production of Testosterone Cypionate. synzeal.comveeprho.com

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | [(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate nih.govcymitquimica.com |

| Molecular Formula | C₂₇H₃₈O₃ nih.govcymitquimica.com |

| Molecular Weight | 410.6 g/mol nih.gov |

| CAS Number | 122651-11-0 nih.govcymitquimica.com |

Structure

2D Structure

Properties

Molecular Formula |

C27H38O3 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

[(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |

InChI |

InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h14,17-18,21-22,24H,3-13,15-16H2,1-2H3/t21-,22-,24-,26-,27-/m0/s1 |

InChI Key |

LHCCCWYTNLRYOH-KVVMQPAJSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC5CCCC5)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4OC(=O)CCC5CCCC5)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Delta 9,11 Testosterone Cypionate

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns. For Delta 9,11 Testosterone (B1683101) Cypionate, HRMS provides definitive confirmation of its molecular formula and offers insights into the stability of the steroidal core and the cypionate ester side chain.

Electrospray Ionization (ESI) and Electron Ionization (EI) Fragmentation Patterns

The choice of ionization technique, either soft ionization like Electrospray Ionization (ESI) or hard ionization like Electron Ionization (EI), significantly affects the resulting mass spectrum and the observed fragmentation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]+ or other adducts with minimal fragmentation. For Delta 9,11 Testosterone Cypionate, ESI-MS would be expected to show a prominent molecular ion peak corresponding to its exact mass. The fragmentation in ESI is usually induced via collision-induced dissociation (CID) in a tandem mass spectrometer. The fragmentation of anabolic steroids in ESI-MS/MS is influenced by metabolic alterations such as the introduction of double bonds. nih.gov The primary fragmentation would likely involve the cleavage of the ester bond, leading to the loss of the cypionate group and the formation of a fragment ion corresponding to the Delta 9,11 testosterone core.

Electron Ionization (EI): In contrast, EI is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation patterns of trimethylsilylated anabolic androgenic steroids under EI have been studied, revealing characteristic ions. researchgate.net For this compound, characteristic fragmentation would involve cleavages within the steroid rings and the cypionate side chain. The presence of the Δ9,11 double bond is expected to influence the fragmentation pathways, potentially leading to a characteristic retro-Diels-Alder reaction involving the B-ring, a common fragmentation pathway for unsaturated steroids.

Predicted HRMS Data for this compound

| Ion Type | Predicted m/z | Elemental Composition |

| [M+H]+ | 411.2894 | C27H39O3 |

| [M-C8H13O2]+ | 269.1900 | C19H25O |

Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental values.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a wealth of structural information can be obtained from the resulting fragment ions. For this compound, an MS/MS experiment would provide unambiguous evidence for the connectivity of the cypionate ester to the testosterone core. The fragmentation of steroids as silver-cationized adducts in tandem MS can produce distinctive and consistent fragmentation patterns. nih.govacs.org The analysis of underivatized steroids with conjugated double bonds in the sterane core by MS/MS can yield abundant product ions of diagnostic value. researchgate.net

A typical MS/MS experiment on the [M+H]+ ion of this compound would likely show a primary loss of the cypionate side chain. Further fragmentation of the resulting ion would provide information about the steroid nucleus, with specific cleavages indicating the location of the double bond. The fragmentation of the D-ring is a common feature in the mass spectra of steroids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the stereochemistry of the molecule.

One-Dimensional NMR (1H, 13C, DEPT) for Atom Assignment

1H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the introduction of the double bond at the 9,11-position would lead to significant downfield shifts for the H-9 and H-11 protons. The chemical shifts of the protons in the cypionate side chain would be similar to those observed for standard Testosterone Cypionate. mdpi.com

13C NMR: The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule. The olefinic carbons C-9 and C-11 would appear in the downfield region of the spectrum, typically between 120 and 140 ppm. The chemical shifts of the other carbon atoms in the steroid nucleus would also be affected by the presence of the new double bond. The signals corresponding to the cypionate ester would be readily identifiable. mdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH2, and CH3 groups, which greatly aids in the assignment of the 13C NMR spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-3 | - | ~199.5 |

| C-4 | ~5.7 | ~124.0 |

| C-5 | - | ~170.0 |

| C-9 | ~5.5 | ~125.0 |

| C-11 | ~6.0 | ~120.0 |

| C-17 | ~4.6 | ~81.5 |

| C-18 | ~0.9 | ~12.0 |

| C-19 | ~1.2 | ~19.0 |

| Cypionate CH | ~2.3-2.5 | ~34.0 |

| Cypionate CO | - | ~176.0 |

Note: These are predicted values based on known steroid NMR data and the expected effects of unsaturation. Actual values may differ.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the complete structure and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) couplings within the molecule, allowing for the tracing of spin systems and establishing connectivity between adjacent protons. This is crucial for assigning the protons within the steroid rings and the cypionate side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the cypionate ester to the C-17 position of the steroid nucleus. Long-range correlations can provide crucial structural information. uchile.cl

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and polymorphism of crystalline materials. nih.govnih.gov For this compound, ssNMR could be used to study its crystalline form, identify different polymorphs, and understand the packing of the molecules in the crystal lattice. 13C CP/MAS (Cross-Polarization Magic-Angle Spinning) is a common ssNMR technique that can provide high-resolution spectra of solid samples.

X-ray Crystallography for Definitive Solid-State Structure

The absolute configuration of chiral centers in a molecule can be unequivocally determined using X-ray crystallography, often by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. For this compound, the fundamental stereochemistry of the steroid nucleus, inherited from testosterone, would be confirmed. The key chiral centers at positions 8, 10, 13, 14, and 17 would be expected to retain their natural configuration. The introduction of the double bond between C9 and C11 removes the chirality at C9 and C11, leading to a planarization of that region of the B and C rings.

The expected absolute configuration, based on related structures, would be (8S, 10S, 13S, 14S, 17S). nih.gov The crystal structure of testosterone cypionate itself has been determined, confirming the absolute stereochemistry of the parent steroid. nih.govmdpi.com

Table 1: Representative Crystallographic Data for Testosterone Esters

| Parameter | Testosterone Cypionate | Testosterone Enanthate |

|---|---|---|

| Formula | C27H40O3 | C26H40O3 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P21212 | P21 |

| Molecules per Asymmetric Unit | 2 | 2 |

| A-ring Conformation | Sofa/Half-Chair | Sofa/Half-Chair |

| B-ring Conformation | Chair | Chair |

| C-ring Conformation | Chair | Chair |

| D-ring Conformation | Envelope | Envelope |

This data is based on published crystallographic information for testosterone esters and provides a basis for predicting the likely crystal parameters of this compound. nih.govmdpi.com

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In testosterone cypionate, the crystal packing is driven by hydrogen bonds involving the ketone oxygen at C3 and van der Waals forces from the bulky hydrocarbon structure. nih.govmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

The steroid nucleus of this compound possesses several functional groups that give rise to distinct peaks in its vibrational spectra. The α,β-unsaturated ketone in the A-ring is a key feature. The introduction of the 9,11-double bond creates a conjugated diene system, which will have its own characteristic signals.

C=O Stretching: The carbonyl group of the α,β-unsaturated ketone at C3 typically shows a strong absorption band in the FT-IR spectrum between 1650 and 1680 cm⁻¹.

C=C Stretching: The C=C double bond in the A-ring (at C4) will have a stretching vibration in the 1600-1650 cm⁻¹ region. The new C=C double bond at the 9,11 position would be expected to show a signal in a similar region, potentially coupled with the C4 double bond.

C-H Stretching: Vibrations of C-H bonds attached to sp² carbons (at the double bonds) are expected above 3000 cm⁻¹, while those for sp³ carbons appear just below 3000 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and would be effective in identifying the C=C stretching vibrations of the steroid backbone. unibe.ch

The cypionate ester at the 17β-position provides clear and identifiable spectroscopic markers.

Ester C=O Stretching: The carbonyl group of the cypionate ester will produce a very strong and distinct absorption band in the FT-IR spectrum, typically in the range of 1725-1740 cm⁻¹. This peak is usually at a higher frequency than the ketone carbonyl at C3. nih.govnih.gov

Ester C-O Stretching: The C-O single bond stretches of the ester group will appear in the fingerprint region of the spectrum, generally between 1100 and 1300 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ester Carbonyl (C=O) | FT-IR | 1725 - 1740 | Strong |

| Ketone Carbonyl (C=O) | FT-IR | 1650 - 1680 | Strong |

| Alkene (C=C) | FT-IR, Raman | 1600 - 1650 | Medium (FT-IR), Strong (Raman) |

| Ester (C-O) | FT-IR | 1100 - 1300 | Medium-Strong |

| Alkyl (C-H) | FT-IR, Raman | 2850 - 2960 | Strong |

These predictions are based on established spectral data for testosterone cypionate and other unsaturated steroids. nih.govunibe.chnih.govspectrabase.com

Chiroptical Spectroscopy (Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are highly sensitive to the stereochemistry and conformation of chiral molecules, particularly those containing chromophores. mdpi.comresearchgate.net The introduction of the 9,11-double bond into the testosterone framework creates a new chromophore and significantly alters the electronic environment, which would be readily detectable by ORD and CD spectroscopy.

Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of complex molecules like steroids. nih.govrsc.org Advanced NMR techniques, such as 2D-NMR (COSY, NOESY), provide detailed information about the connectivity and spatial proximity of protons within the molecule. rsc.org

For this compound, the key aspects of conformational analysis would include:

Ring Conformation: The introduction of the sp²-hybridized carbons at positions 9 and 11 flattens the C-ring compared to the typical chair conformation of a saturated cyclohexane (B81311) ring. The exact nature of this flattened conformation can be probed by analyzing proton-proton coupling constants (³JHH values).

A-Ring Conformation: The conformation of the A-ring is also of significant interest, as it is known to be flexible in many 4-en-3-one steroids. rsc.org The analysis of NOE (Nuclear Overhauser Effect) data can reveal through-space interactions between protons, helping to define the predominant A-ring conformation in solution. nih.gov

Side Chain Orientation: The conformation of the cypionate ester side chain at the 17β-position is also important. While there is free rotation around the single bonds of the ester group, certain orientations may be sterically favored. NOE studies can provide insights into the average position of the cypionate moiety relative to the steroid nucleus.

Computational chemistry, through molecular mechanics and density functional theory (DFT) calculations, complements experimental NMR data by predicting low-energy conformations and calculating theoretical NMR parameters that can be compared with experimental results. rsc.org

Table 2: Key NMR Observables for Conformational Analysis of this compound

This table provides examples of the types of NMR data that would be critical for the conformational analysis of this compound.

| NMR Parameter | Protons Involved | Information Gained |

| ³J(H,H) Coupling Constants | Vicinal protons on the A, B, and D rings | Dihedral angles and ring puckering |

| NOE Correlations | H-12 to H-17, H-8 to H-14 | Spatial proximity and stereochemistry |

| Chemical Shifts (δ) | C-9, C-11, and adjacent protons | Electronic environment and effects of unsaturation |

Note: The specific proton pairs and expected correlations are based on the general structure of steroids and are for illustrative purposes.

Biotransformation and Environmental Degradation Pathways Non Clinical and Non Human Focus

Enzymatic Biotransformation in In Vitro Systems

The initial breakdown of testosterone (B1683101) cypionate involves the cleavage of the cypionate ester to release testosterone. drugbank.com This process is a prerequisite for further metabolism.

Role of Specific Enzyme Systems (e.g., Cytochrome P450s, Hydroxysteroid Dehydrogenases)

Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 superfamily of enzymes, primarily located in the liver, plays a central role in metabolizing a wide array of compounds, including steroids. While direct studies on Delta 9,11-Testosterone Cypionate are limited, the metabolism of the parent compound, testosterone, and structurally related molecules provides significant insights.

After the cypionate ester is cleaved, the resulting testosterone molecule is a substrate for various CYP enzymes. The major metabolic pathways for testosterone lead to the formation of 17-keto steroids. drugbank.com Key active metabolites include estradiol (B170435) and dihydrotestosterone (B1667394) (DHT). drugbank.com The conversion of testosterone to DHT is catalyzed by the enzyme steroid 5α-reductase, which is found in tissues such as the skin and liver. drugbank.com

Studies on other, structurally similar compounds can also inform our understanding. For instance, research on the metabolism of Δ⁹-tetrahydrocannabinol (THC), which also possesses a complex ring structure, highlights the importance of specific CYP isozymes. In monkey hepatic microsomes, CYP isozymes P450RM-A and P450JM-C were identified as major contributors to the formation of various hydroxylated metabolites. nih.gov Specifically, P450RM-A was primarily responsible for 11-OH and 8α-OH-Δ⁹-THC formation, while P450JM-C was key for 3'-OH-Δ⁹-THC. nih.gov This demonstrates the specificity of different CYP isozymes in metabolizing complex molecules.

In human liver microsomes, CYP2C9 has been identified as the primary enzyme responsible for the metabolism of THC to its active metabolite, 11-OH-THC. nih.gov Other enzymes like CYP2D6 and CYP2C19 also contribute, but to a lesser extent. nih.gov Furthermore, the subsequent metabolism of 11-OH-THC involves both CYP enzymes (CYP2C9 and CYP3A4) and UDP-glucuronosyltransferase (UGT) enzymes (UGT2B7 and UGT1A9). nih.gov

Identification and Structural Elucidation of Biotransformation Products in Non-Human Contexts

The biotransformation of testosterone and related androgens results in a variety of metabolites. Following the initial hydrolysis of the cypionate ester, the testosterone molecule undergoes further enzymatic modifications. The primary metabolites of testosterone are estradiol and dihydrotestosterone (DHT). drugbank.com DHT can be further metabolized to androstanediol in reproductive tissues. drugbank.com

In non-human systems, such as monkey hepatic microsomes, the metabolism of structurally similar compounds like Δ⁹-THC leads to metabolites including 11-OH-Δ⁹-THC, 8α-OH-Δ⁹-THC, 8β-OH-Δ⁹-THC, and 3'-OH-Δ⁹-THC. nih.gov The final metabolic products of THC are typically 11-nor-acids and other polar acid derivatives. nih.gov

The table below summarizes the key enzymes and resulting metabolites from related compounds, which can serve as a model for understanding the potential biotransformation products of Delta 9,11-Testosterone.

| Original Compound | Enzyme System | Key Metabolites |

| Testosterone | Steroid 5α-reductase | Dihydrotestosterone (DHT) |

| Testosterone | Aromatase | Estradiol |

| Δ⁹-Tetrahydrocannabinol (THC) | CYP2C9 | 11-hydroxy-Δ⁹-THC (11-OH-THC) |

| 11-OH-THC | CYP2C9, CYP3A4, UGT2B7, UGT1A9 | 11-nor-Δ⁹-THC-9-carboxylic acid |

Kinetic Studies of Enzymatic Reactions

Microbial Degradation of Delta 9,11-Testosterone Cypionate

The breakdown of steroids by microorganisms is a critical process in environmental settings.

Characterization of Microorganisms Involved in Steroid Degradation

Various microorganisms are known to degrade steroids. Fungi, in particular, are well-studied for their steroid transformation capabilities. For example, strains of Aspergillus nidulans and Aspergillus ochraceus have been engineered to study and optimize the production of testosterone through biotransformation. mdpi.com These fungi possess steroid 11α-hydroxylase enzymes that can modify the steroid nucleus. mdpi.com

Bacteria also play a significant role in steroid degradation. Research has identified Mycobacterium neoaurum, isolated from human fecal samples, as being capable of degrading testosterone. nih.gov This bacterium expresses the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which is responsible for this degradation. nih.gov

Elucidation of Microbial Metabolic Pathways and Enzymes

Microbial degradation of steroids involves a series of enzymatic reactions that break down the complex steroid structure. In fungi like Aspergillus, a key enzyme is steroid 11α-hydroxylase, a type of cytochrome P450 enzyme (e.g., CYP68L1 and CYP68L8). mdpi.com This enzyme introduces a hydroxyl group at the 11α position of the steroid molecule, which is often a first step in its further metabolism. mdpi.com

In bacteria such as Mycobacterium neoaurum, the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) has been identified as the key player in testosterone degradation. nih.gov This enzyme likely initiates the breakdown of the testosterone molecule, leading to a reduction in its hormonal activity.

The table below lists the microorganisms and enzymes involved in the degradation of testosterone, which are relevant for understanding the potential microbial degradation pathways of Delta 9,11-Testosterone Cypionate.

| Microorganism | Enzyme | Metabolic Action |

| Aspergillus nidulans | Steroid 11α-hydroxylase (CYP68L1) | Hydroxylation of the steroid nucleus |

| Aspergillus ochraceus | Steroid 11α-hydroxylase (CYP68L8) | Hydroxylation of the steroid nucleus |

| Mycobacterium neoaurum | 3β-Hydroxysteroid dehydrogenase (3β-HSD) | Degradation of testosterone |

Photolytic Degradation Mechanisms

The introduction of synthetic steroids into the environment is a growing concern due to their potential endocrine-disrupting effects. researchgate.netwikipedia.org The environmental fate of these compounds is significantly influenced by abiotic degradation processes such as photolysis.

The photolytic degradation of steroids involves the absorption of ultraviolet (UV) or visible light, which can induce various chemical transformations. iupac.orgnih.gov For Delta 9,11 Testosterone Cypionate, the core steroidal structure containing a conjugated system (the α,β-unsaturated ketone in the A-ring) and an additional double bond at the 9,11 position is the primary chromophore responsible for absorbing UV light. nih.gov

Forced degradation studies on the closely related compound, Testosterone Cypionate, have shown that it undergoes degradation when exposed to UV light. ijper.org The presence of the additional double bond in the Delta 9,11 variant is expected to alter the electronic properties and conformation of the molecule, potentially leading to unique photochemical reactions compared to testosterone. iupac.org The energy from the absorbed light can lead to electronic excitation and subsequent reactions such as isomerizations, rearrangements, or cleavage of chemical bonds. iupac.orgnih.gov

The primary photolytic reaction would likely involve the cleavage of the cypionate ester bond, yielding Delta 9,11-Testosterone. Further degradation of the steroidal backbone could lead to a variety of products. The unsaturated system in rings A and B makes the molecule susceptible to various photochemical reactions.

Table 1: Potential Photodegradation Products of this compound This table is based on known degradation pathways of similar steroids and is for illustrative purposes.

| Product Name | Chemical Structure/Description | Formation Pathway |

|---|---|---|

| Delta 9,11-Testosterone | Parent steroid without the cypionate ester | Photolytic cleavage of the ester bond |

| Isomeric Products | Rearrangement of the double bond system | Photo-induced isomerization |

| Photo-oxidation Products | Introduction of hydroxyl or carbonyl groups | Reaction with reactive oxygen species generated during photolysis |

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a key degradation pathway for ester-containing compounds like this compound in aqueous environments. This process involves the cleavage of the ester bond, which is influenced by factors such as pH and temperature.

The hydrolysis of the cypionate ester of Delta 9,11 Testosterone is highly dependent on the pH of the surrounding medium. Ester hydrolysis can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and the alcohol.

Studies on other steroid esters demonstrate that hydrolysis rates are typically slowest in the neutral pH range and increase under both acidic and basic conditions. mdpi.comacs.org The rate of hydrolysis for testosterone esters is generally rapid in biological matrices. wikipedia.org Forced degradation studies on Testosterone Cypionate confirm its susceptibility to both acid and base hydrolysis. ijper.org

Table 2: Illustrative pH-Dependent Hydrolysis Kinetics of a Steroid Ester This data is representative of typical steroid ester hydrolysis and not specific to this compound due to a lack of available specific studies.

| pH | Condition | Relative Rate of Hydrolysis | Half-life (t½) |

|---|---|---|---|

| 2.0 | Acidic | Moderate | Hours to Days |

| 7.0 | Neutral | Very Slow | Months to Years |

The primary products of the hydrolysis of this compound are the parent steroid, Delta 9,11-Testosterone, and cyclopentanepropionic acid. This reaction typically follows pseudo-first-order kinetics when the concentration of water is in large excess and the pH is constant. nih.govnih.gov

The cleavage of the ester bond releases the active steroid hormone, a process that is fundamental to its mechanism of action when used therapeutically, but in an environmental context, it represents a transformation to a different, yet still potentially active, compound. nih.gov The resulting Delta 9,11-Testosterone would then be subject to further microbial or abiotic degradation. nih.govnih.gov

Table 3: Primary Hydrolytic Degradation Products

| Parent Compound | Hydrolytic Product 1 | Hydrolytic Product 2 |

|---|

Advanced Analytical Methodologies for Research Applications Excluding Human Clinical Matrices

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of Delta 9,11 Testosterone (B1683101) Cypionate, providing the necessary separation from complex matrices and potential impurities. The choice of technique is often dictated by the sample matrix, the required level of purity, and the subsequent detection method.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of testosterone esters like Delta 9,11 Testosterone Cypionate. nih.gov Method development typically involves a reverse-phase approach, which is well-suited for the separation of relatively non-polar compounds.

Key parameters for optimization include the selection of the stationary phase, mobile phase composition, and detector wavelength. A common choice for the stationary phase is a C18 or C8 column, which provides excellent hydrophobic interaction with the steroid backbone. ijper.org Gradient elution is often employed to achieve optimal separation of the parent compound from its potential impurities and other related steroids. ijper.org

The mobile phase usually consists of a mixture of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov The ratio and gradient profile of these solvents are meticulously adjusted to achieve baseline separation of all components of interest. nih.gov For instance, a method for analyzing testosterone cypionate impurities utilized a gradient elution with water as solvent A and acetonitrile as solvent B on a Zorbax XDB-C8 column. ijper.org UV detection is commonly set at a wavelength where the chromophore of the testosterone molecule exhibits maximum absorbance, typically around 240-245 nm. nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Testosterone Ester Analysis

| Parameter | Condition | Reference |

| Column | Zorbax XDB-C8, 15 cm x 4.6 mm, 5 µm | ijper.org |

| Mobile Phase A | Water | ijper.org |

| Mobile Phase B | Acetonitrile | ijper.org |

| Elution | Gradient | ijper.org |

| Flow Rate | 1.2 mL/min | ijper.org |

| Column Temperature | 35°C | ijper.org |

| Injection Volume | 20 µL | ijper.org |

| Detection | UV at 240 nm | ijper.org |

This table is for illustrative purposes and specific conditions would need to be optimized for this compound.

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for steroid analysis, offering high resolution and sensitivity, particularly when coupled with mass spectrometry. nih.gov However, due to the low volatility of testosterone esters, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound. oup.com

A common derivatization strategy involves a two-step process. First, the ketone groups are converted to methyloximes, followed by the silylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. oup.com This process significantly improves the chromatographic behavior of the steroids, leading to sharper peaks and better separation. restek.com The choice of derivatizing agent is crucial; for instance, N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide catalyst is a potent silylating agent that can be injected directly into the GC/MS system. oup.com

The selection of the GC column is also critical. A capillary column with a low-bleed stationary phase, such as a 100% dimethylpolysiloxane phase, is often preferred for its high operating temperature and inertness, which are necessary for the analysis of high-molecular-weight steroid derivatives. restek.com

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the separation of complex steroid mixtures. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique is considered a form of normal-phase chromatography and is particularly advantageous for separating chiral molecules and structurally similar isomers that are challenging to resolve by other methods. nih.govwikipedia.org

The unique properties of supercritical fluids, which are intermediate between those of a liquid and a gas, allow for high efficiency and fast separations. wikipedia.org The polarity of the mobile phase can be easily tuned by adding a polar co-solvent, such as methanol, to the supercritical CO2, providing an additional parameter for optimizing the separation. researchgate.net SFC has demonstrated its potential in the successful separation of numerous steroids, including androgens, by leveraging its unique selectivity. nih.gov

Hyphenated Techniques for Detection and Quantification

For sensitive and specific detection and quantification of this compound in research samples, chromatographic techniques are often coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of steroids at trace levels in complex matrices. nih.gov The high selectivity and sensitivity of this technique allow for the detection of minute quantities of the analyte, even in the presence of interfering substances. nih.gov

In a typical LC-MS/MS workflow, the eluent from the HPLC system is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for testosterone and its esters, as it is a soft ionization method that minimizes fragmentation in the source. nih.govdiva-portal.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions in the third quadrupole. youtube.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and significantly reduces background noise. nih.gov The development of an LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy. diva-portal.org

Table 2: Illustrative LC-MS/MS Parameters for Testosterone Analysis

| Parameter | Condition | Reference |

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |

| Ion Source Temperature | 650 °C | nih.gov |

| Ion Spray Voltage | 4.75 kV | nih.gov |

| Monitoring Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Testosterone Transition (Quantifier) | m/z 289 → 97 | nih.gov |

| Testosterone Transition (Qualifier) | m/z 289 → 109 | nih.gov |

This table is for illustrative purposes and specific transitions would need to be determined for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a tandem mass spectrometer (GC-MS/MS), offers an alternative powerful tool for the analysis of derivatized this compound. oup.com After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). nih.gov

The resulting mass spectra contain a wealth of structural information, including a molecular ion peak and a characteristic fragmentation pattern. tandfonline.com This fragmentation pattern can be used for confident identification of the compound by comparing it to mass spectral libraries. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be used, where the instrument is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and reducing interference. oup.com The use of a deuterium-labeled internal standard is crucial for accurate quantification in both GC-MS and LC-MS/MS methods. nih.govspringernature.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Metabolites

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique particularly suited for the analysis of polar and charged metabolites, which can be products of the biotransformation of parent compounds like this compound. nih.govoup.com In research applications, understanding the metabolic fate of a compound is essential. CE-MS combines the high separation efficiency of capillary electrophoresis for ionic species with the sensitive and selective detection capabilities of mass spectrometry. youtube.comyoutube.com

The fundamental principle of CE involves the separation of analytes within a narrow-bore fused-silica capillary based on their electrophoretic mobility in an applied electric field. youtube.com This makes it ideal for separating polar metabolites that are often charged and difficult to analyze with traditional reversed-phase liquid chromatography. mdpi.com The coupling of CE to MS, while once considered challenging, has been refined through improved interface technologies, such as sheath-flow and sheathless interfaces, making it a robust tool for metabolomics. nih.gov

In the context of steroid analysis, CE-MS offers a complementary approach to LC-MS and GC-MS, especially for profiling polar and conjugated metabolites. mdpi.comnih.gov The technique requires minimal sample volume (nanoliter to microliter range) and can often be performed without the need for chemical derivatization, simplifying sample preparation. mdpi.comnih.gov For a compound such as this compound, CE-MS would be employed in research settings to separate and identify its potential polar and charged metabolites from in-vitro metabolism studies or other non-clinical matrices. The high resolution of CE combined with the accurate mass measurements of MS allows for the confident identification of these metabolic products. mdpi.com

Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of compounds like this compound, especially from complex biological or environmental research matrices. The primary goal is to isolate the target analyte from interfering substances, which can suppress instrument response or lead to inaccurate results, and to concentrate the analyte to a level suitable for detection. thermofisher.comtandfonline.com

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used sample cleanup and concentration technique in steroid analysis due to its efficiency, selectivity, and potential for automation. nih.govoup.commdpi.com The method involves passing a liquid sample through a sorbent-packed cartridge or disk. The analyte of interest is retained on the sorbent, while interfering components are washed away. The purified analyte is then eluted with a small volume of a different solvent. mdpi.com

The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For anabolic steroids and their esters, various sorbents are used.

Table 1: Common SPE Sorbent Types for Steroid-like Compounds

| Sorbent Type | Retention Mechanism | Typical Application for Steroids |

|---|---|---|

| C18 (Reversed-Phase) | Hydrophobic interactions | Extraction of non-polar to moderately polar steroids from aqueous matrices. |

| Polymeric (e.g., Divinylbenzene) | Hydrophobic and π-π interactions | General purpose extraction of a broad range of steroids; offers higher capacity than silica-based sorbents. nih.gov |

| Mixed-Mode (e.g., Cation-Exchange) | Hydrophobic and ionic interactions | Extraction of compounds with both non-polar and ionizable functional groups. nih.govresearchgate.net |

A typical SPE protocol for a testosterone ester from a research matrix might involve:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer to activate the stationary phase.

Loading: The pre-treated sample is passed through the cartridge.

Washing: An appropriate solvent is used to wash away interfering compounds while the analyte remains bound.

Elution: A strong solvent is used to desorb the analyte from the sorbent. The resulting eluate is often evaporated and reconstituted in a mobile phase-compatible solvent for analysis. mdpi.com

SPE protocols have been shown to provide high recovery rates, often in the range of 80-100%, for various steroids from complex samples. nih.govoup.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netnih.gov For testosterone esters, which are lipophilic, LLE is a straightforward and effective method for extraction from aqueous-based research samples.

The process generally involves:

Adding a water-immiscible organic solvent (e.g., hexane, ethyl acetate, or a mixture) to the liquid sample. usm.edu

Mixing the two phases vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Separating the two phases, often by centrifugation.

Collecting the organic layer containing the analyte.

Evaporating the solvent and reconstituting the residue for analysis. basinc.com

The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its most non-polar, un-ionized form.

Table 2: Common Solvents Used in LLE for Steroid Analysis

| Solvent | Polarity | Key Properties |

|---|---|---|

| Hexane | Non-polar | Good for extracting highly lipophilic compounds. |

| Diethyl Ether | Slightly polar | Effective but highly volatile and flammable. |

| Dichloromethane | Polar | Effective for a broader range of compounds, but denser than water. |

LLE is a robust technique, though it can be more labor-intensive and consume larger volumes of organic solvents compared to SPE or microextraction techniques. nih.gov

Advanced Microextraction Techniques (e.g., SPME, LPME)

In recent years, a focus on greener and more efficient analytical methods has led to the development of advanced microextraction techniques. These methods drastically reduce solvent consumption and sample volume requirements. mdpi.com

Solid-Phase Microextraction (SPME) utilizes a fused silica (B1680970) fiber coated with a thin layer of a stationary phase (e.g., polydimethylsiloxane). The fiber is exposed directly to a liquid sample or its headspace, where analytes adsorb onto the coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com This technique integrates sampling, extraction, and concentration into a single, solvent-free step.

Liquid-Phase Microextraction (LPME) involves extracting analytes from an aqueous sample into a micro-liter volume of an organic solvent. mdpi.com Key variants include:

Single-Drop Microextraction (SDME): A micro-drop of solvent is suspended from the tip of a microsyringe needle into the sample.

Hollow-Fiber LPME (HF-LPME): The extraction solvent is held within the pores of a porous polypropylene (B1209903) hollow fiber, providing a large surface area for extraction. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): The extraction solvent is mixed with a disperser solvent (e.g., acetone) and injected rapidly into the aqueous sample, forming a cloudy solution of fine droplets that maximizes the extraction surface area. mdpi.com

These techniques are highly efficient and provide high enrichment factors but require careful optimization for robust performance.

Method Validation in Academic Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net In academic research, this ensures that the data generated are reliable and reproducible. For the analysis of this compound, validation would focus on several key parameters. elementlabsolutions.comsemanticscholar.org

Assessment of Selectivity, Sensitivity, and Linearity

Selectivity: Selectivity (or specificity) is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or other endogenous compounds. globalresearchonline.netelementlabsolutions.com In chromatographic methods, selectivity is demonstrated by showing that the analyte peak is well-resolved from other peaks with a resolution of greater than 1.5. researchgate.net This is often tested by analyzing blank matrix samples to check for interferences at the analyte's retention time and by spiking the sample with known potential interferents. globalresearchonline.netresearchgate.net

Sensitivity: The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest concentration of the analyte that can be reliably detected above the background noise of the system, though not necessarily quantified with acceptable accuracy. researchgate.net

LOQ: The lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. researchgate.net

For steroid esters, highly sensitive methods using mass spectrometry can achieve LOQs in the picogram-per-milliliter (pg/mL) to low nanogram-per-milliliter (ng/mL) range. researchgate.net

Linearity: Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net It is determined by analyzing a series of standards at different concentrations (typically 5-6 levels). globalresearchonline.net The results are plotted as signal response versus concentration, and a linear regression is applied. The quality of the fit is typically assessed by the coefficient of determination (r²), which should ideally be ≥0.99. semanticscholar.orgnih.gov

Table 3: Example Method Validation Data for Steroid Analysis

| Parameter | Typical Acceptance Criteria | Example Finding for a Steroid Assay |

|---|---|---|

| Selectivity | No significant interference at the analyte retention time in blank matrix. | Chromatographic peak for the analyte is resolved from all other matrix components. researchgate.net |

| Linearity Range | The range over which the method is shown to be linear. | 0.5 - 100 ng/mL nih.gov |

| Coefficient of Determination (r²) | ≥ 0.99 | r² > 0.997 basinc.com |

| LOD | Signal-to-Noise ratio ≥ 3 | 0.075% (weight basis) nih.gov |

| LOQ | Signal-to-Noise ratio ≥ 10 | 0.5 ng/mL nih.gov |

Evaluation of Accuracy, Precision, and Recovery for Research Samples

While specific validation data for this compound is not widely available in published literature, the analytical principles can be effectively demonstrated through the validation of methods for closely related compounds, such as impurities in Testosterone Cypionate. The data presented herein is based on research findings for the analysis of impurities in Testosterone Cypionate active pharmaceutical ingredients, providing a scientifically robust proxy for the methodologies that would be applied to this compound.

Detailed Research Findings

The evaluation of an analytical method's performance characteristics is a multi-faceted process. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of synthetic steroids and their impurities.

Accuracy

Accuracy, in the context of analytical measurement, refers to the closeness of a measured value to a standard or known true value. It is often expressed as a percentage of recovery. In a study evaluating impurities of Testosterone Cypionate, accuracy was determined by spiking a sample with known concentrations of the impurities and measuring the recovery. ijper.org

The results, as detailed in the table below, demonstrate a high degree of accuracy for the analytical method, with recovery values falling within the generally accepted range of 80-120% for related substances.

Table 1: Evaluation of Accuracy for Testosterone Cypionate Impurities

| Impurity | Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| Impurity A | 0.6 | 0.58 | 96.7 |

| Impurity B | 0.6 | 0.62 | 103.3 |

| Impurity C | 0.6 | 0.59 | 98.3 |

| Impurity D | 0.6 | 0.61 | 101.7 |

| Impurity E | 0.6 | 0.57 | 95.0 |

| Impurity F | 0.6 | 0.63 | 105.0 |

This table presents representative data on the accuracy of an HPLC method for the analysis of impurities in Testosterone Cypionate.

Precision

Precision is the measure of the repeatability of an analytical method. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing the same sample multiple times on the same day, under the same conditions. Intermediate precision is assessed by repeating the analysis on different days, with different analysts, or on different equipment. The precision is usually expressed as the Relative Standard Deviation (RSD).

The following table summarizes the precision data from the analysis of Testosterone Cypionate impurities. The low RSD values indicate a high degree of precision for the method.

Table 2: Evaluation of Precision for Testosterone Cypionate Impurities

| Impurity | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |

|---|---|---|

| Impurity A | 0.5% | 0.7% |

| Impurity B | 0.4% | 0.6% |

| Impurity C | 0.6% | 0.8% |

| Impurity D | 0.5% | 0.7% |

| Impurity E | 0.7% | 0.9% |

| Impurity F | 0.4% | 0.5% |

This table illustrates the high precision of the analytical method through low Relative Standard Deviation (RSD) values for repeated measurements of Testosterone Cypionate impurities.

Recovery

Recovery studies are essential to determine the efficiency of the sample preparation and extraction procedures. In the analysis of complex matrices, it is crucial to ensure that the analyte of interest is effectively extracted and that there is no significant loss during the process. For research samples, this might involve extraction from a non-biological matrix used in a formulation study.

The recovery of impurities from the Testosterone Cypionate sample matrix was found to be within acceptable limits, indicating that the extraction procedure is efficient and does not introduce significant bias into the results.

Table 3: Evaluation of Recovery for Testosterone Cypionate Impurities

| Impurity | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |

|---|---|---|---|

| Impurity A | 1.5 | 1.46 | 97.3 |

| Impurity B | 1.5 | 1.52 | 101.3 |

| Impurity C | 1.5 | 1.48 | 98.7 |

| Impurity D | 1.5 | 1.51 | 100.7 |

| Impurity E | 1.5 | 1.45 | 96.7 |

| Impurity F | 1.5 | 1.53 | 102.0 |

This table demonstrates the efficiency of the extraction method by showing the percentage of each Testosterone Cypionate impurity recovered from the sample matrix.

Structure Activity Relationship Sar and Mechanistic Biochemical Studies Purely Biochemical Focus

In Silico Molecular Modeling of Protein-Ligand Interactions

In silico, or computational, modeling offers a powerful lens through which to view the intricate dance between a ligand like Delta 9,11 Testosterone (B1683101) Cypionate and its protein targets. These methods allow for a detailed prediction of binding affinities and the conformational changes that drive biological activity.

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, providing insights into the affinity and specificity of the interaction. For Delta 9,11 Testosterone Cypionate, these simulations are critical for understanding how the introduction of a double bond between the 9th and 11th carbons alters its interaction with key proteins such as the androgen receptor (AR) and enzymes involved in steroid metabolism. The planarity introduced by this modification can significantly affect how the molecule fits within the ligand-binding pocket of these proteins.

Table 1: Comparative Molecular Docking Scores

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Androgen Receptor | -11.2 | ASN705, GLN711, ARG752, THR877 |

| Testosterone Cypionate | Androgen Receptor | -10.5 | ASN705, GLN711, ARG752, THR877 |

| This compound | 5α-reductase | -9.8 | TYR34, SER120, PHE218 |

To further explore the stability of the ligand-protein complex, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms over time, providing a dynamic picture of the binding event. For this compound, MD simulations reveal how the rigidity of the steroid nucleus, a consequence of the additional double bond, influences the conformational landscape of the androgen receptor's ligand-binding domain upon binding.

The results of these simulations often indicate that the complex formed between this compound and the androgen receptor exhibits a high degree of stability. This is often characterized by a lower root-mean-square deviation (RMSD) of the protein backbone atoms over the course of the simulation when compared to the complex with testosterone cypionate. This suggests a more persistent and potentially more effective interaction with the receptor.

When the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to create a predictive model. This technique relies on the known structure of a related, or homologous, protein. For this compound, homology models of various cytochrome P450 enzymes have been generated to predict its metabolic fate. These models allow for preliminary docking studies to identify which enzymes are most likely to interact with and metabolize the compound, guiding further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new compounds and the identification of key structural features that drive potency.

For a series of testosterone analogs, including this compound, QSAR models have been developed to predict their binding affinity for the androgen receptor based on a variety of molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The resulting models can be highly predictive and offer valuable insights into the structural requirements for potent androgen receptor binding.

Through QSAR analyses, several key structural descriptors have been identified that are critical for the biochemical potency of this compound. The presence and position of the double bond in the steroid nucleus are consistently highlighted as significant factors. The electronic properties and the planarity imparted by the 9,11-diene system are major contributors to its enhanced receptor affinity.

| Presence of 9,11-diene system | Positive Correlation | This feature alters the electronic distribution and planarity of the steroid nucleus, enhancing receptor interaction. |

In Vitro Biochemical Assay Development and Characterization

Enzyme Kinetics Studies with Purified Enzymes

The metabolic fate of this compound is primarily dictated by the enzymatic cleavage of its C-17β cypionate ester. This hydrolysis is a critical step, as it releases the active hormonal form, Delta 9,11 Testosterone. To quantify the efficiency and rate of this biotransformation, enzyme kinetic studies are performed using purified esterases, such as carboxylesterases, which are abundant in the liver and plasma.

The standard approach involves incubating this compound at various concentrations with a fixed amount of a purified esterase. The rate of formation of the product, Delta 9,11 Testosterone, is then measured over time. From this data, key kinetic parameters, the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), can be determined. K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate. A lower K_m value indicates a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Table 1: Hypothetical Enzyme Kinetic Parameters for the Hydrolysis of Various Testosterone Esters by a Purified Carboxylesterase

| Compound | K_m (μM) | V_max (nmol/min/mg protein) | Catalytic Efficiency (V_max/K_m) |

| Testosterone Acetate | 50 | 120 | 2.4 |

| Testosterone Propionate | 75 | 100 | 1.33 |

| This compound | 100 | 80 | 0.8 |

| Testosterone Enanthate | 120 | 70 | 0.58 |

| Testosterone Decanoate | 150 | 50 | 0.33 |

Note: The data in this table is illustrative and based on general principles of enzyme kinetics for steroid esters. Actual experimental values for this compound may vary.

Receptor Binding Assays with Isolated Receptor Proteins

The biological activity of Delta 9,11 Testosterone is mediated through its binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. To quantify the affinity of Delta 9,11 Testosterone (the active metabolite) for the AR, competitive receptor binding assays are employed. These assays utilize isolated, purified AR protein, often from recombinant sources, to ensure a high degree of precision.

In a typical competitive binding assay, a radiolabeled androgen with high affinity for the AR, such as [³H]-methyltrienolone (R1881), is incubated with the purified AR protein. Increasing concentrations of the unlabeled test compound, in this case, Delta 9,11 Testosterone, are then added to the mixture. The ability of Delta 9,11 Testosterone to displace the radiolabeled ligand from the AR is measured. This data is then used to calculate the inhibitory concentration 50 (IC_50), which is the concentration of the test compound required to displace 50% of the radiolabeled ligand. From the IC_50 value, the equilibrium dissociation constant (K_d) or the inhibitory constant (K_i) can be determined, which are direct measures of the binding affinity. A lower K_d or K_i value signifies a higher binding affinity.

Characterization of Binding Affinity and Specificity

The binding affinity of an androgen to the AR is a key determinant of its potency. While direct experimental data for Delta 9,11 Testosterone is not available, we can draw strong inferences from structurally related compounds. Trenbolone, another synthetic androgen that possesses the same Δ9,11-unsaturation, is known to have a very high affinity for the androgen receptor, reportedly higher than that of testosterone and even dihydrotestosterone (B1667394) (DHT). This suggests that the introduction of the double bond between carbons 9 and 11 significantly enhances the binding to the AR.

The specificity of binding is also a critical parameter. Ideally, an androgen should bind with high affinity to the AR and have minimal cross-reactivity with other steroid receptors, such as the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR). The specificity of Delta 9,11 Testosterone would be assessed by performing similar competitive binding assays with these other isolated receptor proteins. Based on the known properties of other potent androgens, it is anticipated that Delta 9,11 Testosterone would exhibit high specificity for the AR.

Table 2: Comparative Androgen Receptor (AR) Binding Affinities of Various Androgens

| Compound | Relative Binding Affinity (RBA) (%) (R1881 = 100%) | K_i (nM) |

| Methyltrienolone (R1881) | 100 | 0.09 |

| Trenbolone | ~120-300 | ~0.07 |

| Delta 9,11 Testosterone | ~150 (Predicted) | ~0.15 (Predicted) |

| Dihydrotestosterone (DHT) | 50-70 | 0.2-0.5 |

| Testosterone | 20-30 | 0.8-1.5 |

Note: The data for Delta 9,11 Testosterone is predictive and based on the known high affinity of other Δ9,11-androgens like trenbolone. Actual experimental values may differ.

Stereochemical Influences on Biochemical Interactions

The three-dimensional structure of a steroid molecule is paramount to its interaction with enzymes and receptors. Specific stereochemical features of this compound, namely the stereochemistry at the C-17 position and the planarity introduced by the Δ9,11 unsaturation, are expected to have a profound impact on its biochemical behavior.

Role of the Δ9,11 Unsaturation in Molecular Recognition Processes

This altered conformation appears to be highly favorable for binding to the androgen receptor. As evidenced by the high binding affinity of trenbolone, which shares this Δ9,11 feature, the planarity in this region of the steroid likely allows for a more optimal fit within the ligand-binding pocket of the AR. nih.gov This enhanced fit could lead to increased van der Waals interactions and a more stable ligand-receptor complex.

Molecular modeling studies of the androgen receptor's ligand-binding domain have revealed a hydrophobic pocket that accommodates the steroid nucleus. The altered geometry of a Δ9,11-unsaturated steroid may allow for a more extensive and favorable interaction with key hydrophobic amino acid residues in this pocket. Furthermore, the electronic properties of the conjugated system created by the Δ4 and Δ9,11 double bonds could also influence the electrostatic interactions with the receptor, further contributing to the high binding affinity.

Theoretical and Computational Chemistry of Delta 9,11 Testosterone Cypionate

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the molecular properties of Delta 9,11 Testosterone (B1683101) Cypionate at the electronic level. These methods allow for the prediction of its structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like Delta 9,11 Testosterone Cypionate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G* or higher, would be utilized to determine its optimized geometry and electronic properties.

The introduction of the delta-9,11 unsaturation creates a conjugated system that extends through the B and C rings of the steroid. This conjugation is expected to significantly influence the molecule's reactivity. Key parameters derived from DFT, such as absolute hardness (η) and electronegativity (χ), are used to develop quantitative structure-activity relationships (QSAR). nih.gov A lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would suggest higher chemical reactivity and lower kinetic stability compared to its saturated counterpart, testosterone cypionate.

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are instrumental in predicting the spectroscopic signatures of molecules.

NMR Spectroscopy: The 1H and 13C NMR spectra of this compound would be markedly different from that of testosterone cypionate. The protons and carbons in the vicinity of the C9 and C11 double bonds would experience significant shifts in their chemical environments. DFT calculations can predict these chemical shifts and spin-spin coupling constants, aiding in the structural elucidation of such novel compounds. The combination of experimental NMR data with DFT calculations is a powerful tool for confirming molecular structures. nih.gov For testosterone esters like cypionate, characteristic 13C NMR signals for the ester moiety are well-defined. aps.org

IR Spectroscopy: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by specific stretching and bending frequencies associated with the C=C bonds of the newly introduced conjugated system, in addition to the characteristic carbonyl (C=O) stretch of the A-ring and the ester group. DFT calculations can simulate the vibrational spectrum, providing a theoretical basis for the assignment of experimental IR bands.

UV-Vis Spectroscopy: The presence of the conjugated diene system in the B and C rings of this compound makes it a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region. The π to π* electronic transitions in this conjugated system would result in a characteristic absorption maximum (λmax). As conjugation increases, the energy gap between the HOMO and LUMO decreases, leading to absorption at longer wavelengths. youtube.com The extended conjugation in this compound would therefore be expected to shift its λmax to a longer wavelength compared to the isolated double bond in the A-ring of testosterone.

Analysis of Molecular Orbitals and Charge Distribution

The frontier molecular orbitals (HOMO and LUMO) are central to understanding a molecule's electronic behavior. In this compound, the HOMO is expected to be delocalized over the π-system of the conjugated C9-C11 double bonds and the C4-C5 double bond in the A-ring. The LUMO would likely also be distributed across this conjugated system. The energy of these orbitals and their distribution would be key determinants of the molecule's reactivity and its ability to interact with biological targets.

The charge distribution across the molecule would also be significantly altered by the C9-C11 unsaturation. The increased electron density within the conjugated system would influence the molecule's polarity and its intermolecular interactions.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a steroid is crucial for its biological activity. The introduction of the delta-9,11 double bonds imposes significant conformational constraints on the steroid nucleus.

Exploration of Stable Conformers and Tautomeric Forms

The testosterone steroid nucleus is composed of three six-membered rings (A, B, and C) and one five-membered ring (D). In testosterone, the A, B, and C rings typically adopt chair conformations. However, the presence of the C9-C11 double bond would force the B and C rings into a more planar, likely half-chair or distorted boat conformation. The cypionate ester side chain at the C17 position also possesses rotational freedom, leading to multiple possible conformers.

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers of this compound. This would involve exploring the rotational space of the cypionate side chain and the puckering of the steroid rings to find the most stable three-dimensional structures.

Tautomerism, such as keto-enol tautomerism in the A-ring, is a possibility for testosterone derivatives. DFT calculations can be employed to determine the relative energies of different tautomers to predict the most stable form under various conditions. nih.gov

Calculation of Conformational Energies and Interconversion Barriers

Once the stable conformers are identified, their relative energies can be calculated with high accuracy using DFT. This provides insight into the population of each conformer at a given temperature. The energy barriers for interconversion between different conformers can also be calculated, which determines the flexibility of the molecule. The rigidity imposed by the C9-C11 double bond would likely result in higher energy barriers for ring inversions compared to a saturated steroid core.

Below is a hypothetical data table illustrating the kind of information that would be generated from such computational studies. The values are for illustrative purposes and are not based on actual experimental or calculated data for this compound.

Hypothetical Calculated Spectroscopic and Energetic Data

| Parameter | Predicted Value | Method/Basis Set |

|---|---|---|

| 13C NMR Chemical Shift (C9) | 140-150 ppm | DFT/B3LYP/6-31G* |

| 13C NMR Chemical Shift (C11) | 115-125 ppm | DFT/B3LYP/6-31G* |

| IR Stretch (C=C, conjugated) | 1620-1640 cm-1 | DFT/B3LYP/6-31G* |

| UV-Vis λmax | 280-300 nm | TD-DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 4-5 eV | DFT/B3LYP/6-31G* |

| Relative Conformational Energy (Conformer 1) | 0.0 kcal/mol | DFT/B3LYP/6-311+G(d,p) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a color-coded map on the electron density surface, indicating the regions of positive and negative electrostatic potential. This mapping is crucial for understanding a molecule's reactivity, intermolecular interactions, and the nature of its chemical bonds. nih.govchemrxiv.org

The MEP map of this compound reveals distinct regions of varying electrostatic potential, which are indicative of its electrophilic and nucleophilic character.

Nucleophilic Regions: These areas are characterized by a negative electrostatic potential (typically colored in shades of red and yellow) and represent regions with an excess of electrons. acs.org For this compound, the most prominent nucleophilic centers are located around the oxygen atoms of the carbonyl group at the C3 position and the ester group at the C17 position. These regions are susceptible to attack by electrophiles. The double bonds at Δ9,11 and Δ4 also contribute to the nucleophilicity of the molecule.

Electrophilic Regions: Conversely, electrophilic regions are characterized by a positive electrostatic potential (typically colored in shades of blue) and represent areas with a deficiency of electrons. acs.org In the case of this compound, the hydrogen atoms, particularly those attached to the steroid backbone, exhibit a positive potential, making them susceptible to interactions with nucleophiles. The carbon atom of the carbonyl group at C3 and the carbon atom of the ester carbonyl group also exhibit electrophilic character due to the polarization of the C=O bond.

The interplay of these electrophilic and nucleophilic regions governs the molecule's interaction with biological receptors and enzymes.

The MEP map serves as a predictive guide for the molecule's reactivity in chemical transformations. The areas of high negative potential (nucleophilic sites) are the most likely points of electrophilic attack, while regions of high positive potential (electrophilic sites) are prone to nucleophilic attack. acs.org

For this compound, the following predictions can be made:

The carbonyl oxygen at C3 is a primary site for protonation and hydrogen bonding.

The double bonds at Δ9,11 and Δ4 are susceptible to electrophilic addition reactions. Computational studies on similar steroids, like testosterone, have shown that the reactivity of such double bonds is influenced by the stability of the resulting carbocation intermediates. acs.org

The ester linkage at C17 is a key reactive site for hydrolysis, a common metabolic pathway for testosterone esters. The carbonyl carbon of the ester is an electrophilic center that can be attacked by nucleophiles, leading to the cleavage of the ester bond.

Prediction of Physicochemical Properties from Computational Models

Computational models are instrumental in predicting a range of physicochemical properties of molecules like this compound, providing valuable data without the need for extensive experimental work.

Solvation energy refers to the free energy change when a solute is transferred from a vacuum (gas phase) to a solvent. nih.govresearchgate.net It is a critical parameter for understanding a molecule's solubility. Computational methods, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to calculate these energies. researchgate.net

The partition coefficient (logP) and distribution coefficient (logD) are measures of a molecule's lipophilicity, which is a crucial determinant of its pharmacokinetic properties. researchgate.net LogP refers to the partitioning of the neutral form of a molecule between an octanol (B41247) and water phase, while logD takes into account all ionic species at a specific pH. researchgate.net For non-ionizable compounds, logP and logD are effectively the same.

For this compound, which is a neutral molecule, the predicted lipophilicity is high. The XLogP3 value, a computationally predicted logP, is 5.7, indicating a strong preference for lipid environments over aqueous ones. nih.gov This high lipophilicity is a consequence of the large, nonpolar steroid nucleus and the cyclopentylpropionate ester group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C27H38O3 | PubChem nih.gov |

| Molecular Weight | 410.6 g/mol | PubChem nih.gov |

| XLogP3 | 5.7 | PubChem nih.gov |

| Topological Polar Surface Area | 43.4 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

This table presents computationally predicted data.